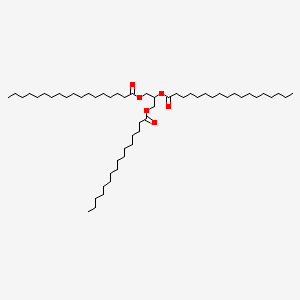
1,2-Distearoyl-3-palmitoyl-rac-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
1,2-二硬脂酰-3-棕榈酰-消旋甘油酯可以通过硬脂酸和棕榈酸与甘油的酯化反应合成。该反应通常需要硫酸或对甲苯磺酸等催化剂来促进酯化过程。 该反应在回流条件下进行,以确保反应物完全转化为所需的三酰甘油产物 .
工业生产方法
在工业环境中,1,2-二硬脂酰-3-棕榈酰-消旋甘油酯的生产涉及使用高压和高温反应器来实现高效酯化。 该过程可能还包括蒸馏和结晶等纯化步骤,以获得高纯度产品 .
化学反应分析
反应类型
1,2-二硬脂酰-3-棕榈酰-消旋甘油酯会发生各种化学反应,包括:
水解: 该化合物可以水解生成硬脂酸、棕榈酸和甘油。
氧化: 脂肪酸链的氧化裂解可以产生短链脂肪酸和其他氧化产物。
常用试剂和条件
水解: 通常在回流条件下使用氢氧化钠或盐酸水溶液进行。
氧化: 常见的氧化剂包括高锰酸钾和臭氧。
转酯化: 使用甲醇钠或脂肪酶等催化剂来促进反应.
主要形成的产物
水解: 硬脂酸、棕榈酸和甘油。
氧化: 短链脂肪酸和氧化产物。
转酯化: 根据所用醇的不同,可以形成各种酯类.
科学研究应用
1,2-二硬脂酰-3-棕榈酰-消旋甘油酯在科学研究中具有多种应用:
化学: 用作脂质分析和色谱中的标准物质。
生物学: 研究其在脂质代谢中的作用及其在生物膜中的存在。
医药: 研究其在药物递送系统中的潜在用途以及作为脂质基制剂的成分。
作用机制
1,2-二硬脂酰-3-棕榈酰-消旋甘油酯的作用机制涉及其掺入脂质双层和与其他脂质分子相互作用。它可以影响膜流动性和通透性,从而影响各种细胞过程。 该化合物的脂肪酸链还可以发生代谢转化,从而有助于能量产生和信号通路 .
相似化合物的比较
类似化合物
1,2-二油酰-3-棕榈酰-消旋甘油酯: 在sn-1和sn-2位置含有油酸而不是硬脂酸。
1,2-二棕榈酰-3-硬脂酰-消旋甘油酯: 在sn-1和sn-2位置含有棕榈酸,在sn-3位置含有硬脂酸.
独特性
1,2-二硬脂酰-3-棕榈酰-消旋甘油酯的独特性在于其硬脂酸和棕榈酸的特定组合,赋予其独特的物理和化学性质。 它存在于可可脂等天然来源中,并在脂质代谢中发挥作用,使其成为各种应用的宝贵化合物 .
生物活性
1,2-Distearoyl-3-palmitoyl-rac-glycerol (DSPG) is a triacylglycerol (TAG) composed of two stearic acid molecules at the sn-1 and sn-2 positions and one palmitic acid molecule at the sn-3 position. The unique structure of DSPG allows it to exhibit specific biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of DSPG, focusing on its physicochemical properties, potential therapeutic applications, and relevant case studies.
Understanding the physicochemical properties of DSPG is crucial for elucidating its biological activity. The following table summarizes key properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃₉H₇₆O₅ |
| Molecular Weight | 625.018 g/mol |
| Density | 0.9 ± 0.1 g/cm³ |
| Melting Point | 72-74 °C |
| Boiling Point | 662.3 °C |
| Flash Point | 181.8 °C |
| LogP | 16.47 |
These properties indicate that DSPG is a solid at room temperature, with a high melting point characteristic of saturated fatty acids.
Biological Activity
DSPG has been studied for its various biological activities, including its role in lipid metabolism, membrane structure, and potential therapeutic applications.
Lipid Metabolism
Research indicates that DSPG can influence lipid metabolism through its interaction with enzymes involved in fatty acid synthesis and degradation. For instance, studies have shown that TAGs like DSPG can modulate the activity of acyl-CoA:monoacylglycerol acyltransferase (MGAT), which is crucial for triglyceride synthesis in the intestine .
Membrane Structure and Function
DSPG's role in membrane structure has been highlighted in studies examining its effects on lipid bilayers. It has been found to enhance the stability and fluidity of membranes, which can affect cellular signaling pathways and membrane protein function . This property is particularly relevant for drug delivery systems where membrane integrity is critical.
Therapeutic Applications
- Cancer Treatment : There is emerging interest in using DSPG as a component in drug delivery systems targeting cancer cells. Its ability to form stable lipid nanoparticles can enhance the bioavailability of chemotherapeutic agents . For instance, formulations incorporating DSPG have been shown to improve the pharmacokinetics of doxorubicin in preclinical models.
- Anti-inflammatory Effects : Some studies suggest that DSPG may possess anti-inflammatory properties due to its ability to modulate lipid mediators involved in inflammatory responses . This potential has prompted research into its use in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the biological activity of DSPG:
- Study on Drug Delivery : A study investigated the use of DSPG-based nanoparticles for delivering siRNA to lung cancer cells. Results indicated that these nanoparticles significantly enhanced cellular uptake and gene silencing efficiency compared to conventional delivery methods .
- Lipid Metabolism Research : Another study focused on how DSPG affects lipid metabolism in mice. The findings suggested that dietary inclusion of DSPG altered lipid profiles and improved metabolic parameters, indicating potential benefits for obesity management .
属性
IUPAC Name |
(3-hexadecanoyloxy-2-octadecanoyloxypropyl) octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNYRTVJOFMYIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H106O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
863.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













